molecular formula C24H18BrN3O5 B11685987 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11685987
M. Wt: 508.3 g/mol
InChI Key: HXKOUTAOBXMRRY-LQECEYKNSA-N
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Description

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a bromohydroxyphenyl group, and a hydrazinecarbonyl linkage, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Bromohydroxyphenyl Group: The bromohydroxyphenyl group can be introduced via a bromination reaction of a hydroxyphenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydrazinecarbonyl Linkage Formation: The hydrazinecarbonyl linkage is formed by reacting hydrazine with a suitable carbonyl compound, such as an aldehyde or ketone, under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the bromohydroxyphenyl hydrazinecarbonyl intermediate under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the hydrazinecarbonyl linkage, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromohydroxyphenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its hydrazinecarbonyl linkage can form covalent bonds with biological targets, making it useful for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets through its hydrazinecarbonyl linkage. This linkage can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzodioxole and bromohydroxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: Lacks the bromine atom, which may affect its reactivity and binding properties.

    N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the bromohydroxyphenyl group in N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE makes it unique compared to its analogs. The bromine atom can enhance the compound’s reactivity and binding affinity, potentially leading to improved biological activity and specificity.

Properties

Molecular Formula

C24H18BrN3O5

Molecular Weight

508.3 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H18BrN3O5/c25-18-7-8-20(29)17(12-18)13-26-28-24(31)19(27-23(30)16-4-2-1-3-5-16)10-15-6-9-21-22(11-15)33-14-32-21/h1-13,29H,14H2,(H,27,30)(H,28,31)/b19-10+,26-13+

InChI Key

HXKOUTAOBXMRRY-LQECEYKNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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